molecular formula C15H19N3O4S B2872222 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 696606-66-3

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2872222
CAS No.: 696606-66-3
M. Wt: 337.39
InChI Key: SYUHXLSLJMXUKP-UHFFFAOYSA-N
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Description

This compound features a benzodiazole (benzimidazole) core substituted at position 2 with an ethanesulfonyl group (-SO₂C₂H₅). A ketone-linked morpholine moiety is attached via an ethan-1-one bridge.

Properties

IUPAC Name

2-(2-ethylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-2-23(20,21)15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-22-10-8-17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUHXLSLJMXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, while the sulfonyl group may enhance binding affinity. The morpholine moiety can also contribute to the compound’s overall activity by affecting its solubility and stability .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : 2-[2-(Ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one Benzimidazole Ethanesulfonyl, morpholin-4-yl ethanone ~349 (estimated)* Hypothesized enzyme inhibition or receptor modulation N/A
2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2b) Benzimidazole 4-Methoxyphenyl, morpholin-4-yl ethyl ~337 Pharmacological screening; no sulfonyl group
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Indole 4-Chlorobenzyl, sulfonyl, morpholin-4-yl ~447 Unknown activity; indole core differs
5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one Imidazolone Phenylsulfonyl, ethyl, 4-methylphenyl 370.47 Unknown activity; imidazolone core
2-(Benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-2-morpholinoethan-1-one Benzothiazole tert-Butylphenyl, morpholine ~408 Increased lipophilicity from tert-butyl

*Estimated based on structural analogs.

Biological Activity

The compound 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 272.33 g/mol
  • IUPAC Name : this compound

This structure features a benzodiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Mechanisms of Biological Activity

The biological activity of this compound has been primarily investigated through its interactions with various molecular targets:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. This could potentially lead to therapeutic applications in cancer treatment.
  • Anti-inflammatory Effects : The presence of the ethanesulfonyl group is hypothesized to enhance the anti-inflammatory properties of the compound by modulating immune response pathways.
  • Neuroprotective Properties : Given the morpholine group, there is potential for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits cell proliferation in various cancer cell lines (e.g., MCF7)
Anti-inflammatoryReduces cytokine production in LPS-stimulated macrophages
NeuroprotectionProtects neuronal cells from oxidative stress-induced apoptosis

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to G2/M phase cell cycle arrest and induction of apoptosis.

Case Study 2: Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that it may serve as a potential therapeutic agent for inflammatory diseases.

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